CPI-455 vs CPI-4203: 25-Fold Superior Potency Against Full-Length KDM5A in Enzymatic Assays
In head-to-head enzymatic assay comparisons under identical conditions, CPI-455 hydrochloride inhibits full-length KDM5A with an IC₅₀ of 10 ± 1 nM, whereas the structurally related analog CPI-4203 requires a 25-fold higher concentration (IC₅₀ = 250 nM) to achieve comparable inhibition [1]. Both compounds share a pyrazolo[1,5-a]pyrimidine core and act as 2-OG competitive inhibitors, making this potency differential directly attributable to structural optimization of the CPI-455 scaffold rather than divergent mechanisms .
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 10 ± 1 nM |
| Comparator Or Baseline | CPI-4203: 250 nM |
| Quantified Difference | 25-fold lower IC₅₀ (higher potency) |
| Conditions | Full-length KDM5A enzymatic assay; cell-free system |
Why This Matters
The 25-fold potency advantage enables CPI-455 hydrochloride to achieve full KDM5A inhibition at substantially lower working concentrations, reducing solvent (DMSO) burden in cellular assays and minimizing off-target effects associated with high-concentration compound exposure.
- [1] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. View Source
